molecular formula C11H10N2O5 B12918940 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B12918940
M. Wt: 250.21 g/mol
InChI Key: ZFCXYOQADFFZAK-ALCCZGGFSA-N
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Description

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-(dimethylamino)furan-2-carbaldehyde with 5-oxo-4,5-dihydroisoxazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan and isoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(Dimethylamino)furan-2-yl)methylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its combination of the furan, dimethylamino, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(4Z)-4-[[5-(dimethylamino)furan-2-yl]methylidene]-5-oxo-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O5/c1-13(2)8-4-3-6(17-8)5-7-9(10(14)15)12-18-11(7)16/h3-5H,1-2H3,(H,14,15)/b7-5-

InChI Key

ZFCXYOQADFFZAK-ALCCZGGFSA-N

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=C\2/C(=NOC2=O)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(O1)C=C2C(=NOC2=O)C(=O)O

Origin of Product

United States

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